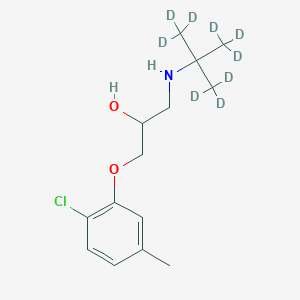

Bupranolol-d9

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22ClNO2 |

|---|---|

Molecular Weight |

280.84 g/mol |

IUPAC Name |

1-(2-chloro-5-methylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |

InChI |

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/i2D3,3D3,4D3 |

InChI Key |

HQIRNZOQPUAHHV-WVZRYRIDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C)Cl)O |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O |

Origin of Product |

United States |

Theoretical Framework and Foundational Principles of Deuterated Compounds in Biomedical Research

Significance of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling provides a powerful means to trace the fate of molecules in complex systems and to probe the intricacies of chemical reactions. hwb.gov.inmusechem.com The introduction of a "heavy" isotope like deuterium (B1214612) allows researchers to distinguish the labeled compound from its naturally occurring, or "light," counterparts.

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.orglibretexts.orgwikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. libretexts.orgmusechem.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step. libretexts.orglibretexts.org

The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), provides valuable insights into reaction mechanisms. libretexts.orgwikipedia.org A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction. wikipedia.org By measuring the KIE, chemists can elucidate transition states and determine the rate-limiting steps of a reaction. libretexts.org

Table 1: Comparison of Bond Properties

| Bond | Vibrational Frequency | Bond Strength |

| C-H | Higher | Weaker |

| C-D | Lower | Stronger |

In the realm of biomedical research, the KIE has significant implications for understanding and modulating metabolic pathways. nih.gov The metabolism of many drugs and endogenous compounds involves the enzymatic cleavage of C-H bonds. By strategically replacing these hydrogens with deuterium, the rate of metabolism can be slowed down. nih.gov This "deuterium effect" can lead to a longer residence time of a drug in the body, potentially enhancing its efficacy and altering its pharmacokinetic profile. acs.org

Furthermore, deuterated compounds serve as tracers to follow the metabolic fate of molecules in vivo. musechem.comresearchgate.net Using techniques like deuterium metabolic imaging (DMI), researchers can track the distribution and conversion of deuterated substrates, providing a dynamic view of metabolic processes in living organisms. researchgate.netmdpi.com This has broad applications in studying both normal physiology and disease states. mdpi.com

Principles of Isotope Dilution Mass Spectrometry (IDMS) and its Applicability

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds, such as Bupranolol-d9, to achieve highly accurate and precise quantification of analytes in complex mixtures. osti.govontosight.ai The fundamental principle involves adding a known amount of a labeled internal standard (the "spike") to a sample containing the analyte of interest. osti.govwikipedia.org

The use of isotopically labeled internal standards, like this compound, offers several key advantages over traditional internal standards. musechem.comsigmaaldrich.com Because the labeled standard is chemically identical to the analyte, it behaves in the same way during sample preparation, extraction, and chromatographic separation. acanthusresearch.comsigmaaldrich.com This co-elution and similar behavior in the mass spectrometer's ion source effectively compensates for variations and losses that may occur during the analytical process. musechem.comsigmaaldrich.com

Table 2: Properties of Bupranolol (B1668059) and this compound

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| Bupranolol | C₁₄H₂₂ClNO₂ | 271.78 g/mol | 14556-46-8 |

| This compound | C₁₄H₁₃D₉ClNO₂ | 280.84 g/mol | 2468771-00-6 |

Data sourced from PubChem and other chemical suppliers. nih.govpharmaffiliates.compharmaffiliates.com

One of the most significant challenges in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." nih.govchromatographyonline.com This phenomenon occurs when co-eluting substances from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. nih.govchromatographyonline.com

Isotopically labeled internal standards are the gold standard for mitigating matrix effects. myadlm.orgcrimsonpublishers.com Since the labeled standard and the analyte have nearly identical physicochemical properties, they experience the same degree of matrix-induced ionization suppression or enhancement. myadlm.orgcrimsonpublishers.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and reliable results. myadlm.org This makes this compound an essential tool for the precise quantification of bupranolol in biological samples. nih.govnih.gov

Chemical Synthesis and Characterization of Bupranolol D9 Analogues

Strategies for Deuterium (B1214612) Incorporation in Bupranolol (B1668059) Structure

The synthesis of Bupranolol-d9, specifically 1-(2-chloro-5-methylphenoxy)-3-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propan-2-ol, requires a precise and controlled method to ensure the nine deuterium atoms are located exclusively on the tert-butyl group. pharmaffiliates.com This is typically achieved through a "synthetic approach," where a deuterium-containing starting material is carried through a reaction sequence, rather than a late-stage "exchange approach" on the final molecule. princeton.edu

Precursor Selection and Design for Deuteration

The most efficient strategy for synthesizing this compound involves the use of a pre-deuterated building block. The logical precursor for introducing the d9-tert-butyl group is tert-butylamine-d9 ((CD₃)₃CNH₂). This approach ensures that the deuterium atoms are introduced at a specific, desired location with high isotopic enrichment from the outset.

An epoxide precursor: 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane. This portion of the molecule contains the aromatic ring and the propanol (B110389) backbone.

A deuterated amine precursor: tert-Butylamine-d9. This amine is responsible for opening the epoxide ring and introducing the deuterated moiety.

The design of this synthetic pathway simplifies purification and characterization, as the deuterium is confined to a single, stable aliphatic group, preventing isotopic scrambling.

| Precursor | Chemical Structure | Role in Synthesis |

|---|---|---|

| 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane | Cl-C₆H₃(CH₃)-O-CH₂-CH(O)CH₂ | Provides the aryloxypropanolamine backbone. |

| tert-Butylamine-d9 | (CD₃)₃CNH₂ | Acts as the nucleophile to open the epoxide ring and incorporates the nine-deuterium label. |

Synthetic Routes Involving Hydrogen-Deuterium Exchange Reactions

While the primary strategy for this compound synthesis relies on a deuterated starting material, the preparation of this precursor, tert-butylamine-d9, can itself involve hydrogen-deuterium (H-D) exchange reactions. Various methods exist for achieving high levels of deuteration on aliphatic carbons.

Transition metal-catalyzed H-D exchange is a powerful technique. For instance, a palladium on carbon (Pd/C) catalyst can be used with a deuterium source like deuterium oxide (D₂O) to exchange protons on organic molecules. mdpi.com A system utilizing Pd/C in combination with aluminum and D₂O can generate deuterium gas in situ, facilitating the exchange process under safe and controlled conditions. mdpi.com Such methods could be applied to tert-butylamine (B42293) or its precursors to produce the required tert-butylamine-d9 with high isotopic purity. The general mechanism involves the cleavage of a C-H bond, anchoring the carbon to the metal surface, followed by deuterium insertion and desorption of the deuterated product. mdpi.com

Regioselective and Stereoselective Deuteration Methodologies

Regioselectivity: The synthesis of this compound is inherently regioselective due to the use of tert-butylamine-d9. By building the molecule from this deuterated precursor, the deuterium atoms are precisely installed only on the tert-butyl group, avoiding unintended exchange at other positions on the aromatic ring or propanol chain.

Stereoselectivity: Like other beta-blockers, the biological activity of Bupranolol resides primarily in one enantiomer. The key stereocenter is the carbon atom bearing the hydroxyl group (C-2 of the propanol chain). A stereoselective synthesis can be achieved by using an enantiomerically pure epoxide precursor. For example, starting with (R)- or (S)-1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane would lead to the corresponding (R)- or (S)-enantiomer of this compound. The reaction of an amine with an epoxide is a well-established stereospecific process that proceeds with inversion of configuration at the site of nucleophilic attack. Synthesizing specific stereoisomers of related beta-blockers like propranolol (B1214883) has been demonstrated using chiral precursors. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of this compound

Following synthesis, rigorous analytical techniques are essential to confirm the chemical structure, verify the position of the deuterium atoms, and determine the isotopic purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

NMR spectroscopy is the definitive method for determining the precise location of deuterium atoms in a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the most telling feature would be the complete absence of the signal corresponding to the tert-butyl protons. In non-deuterated Bupranolol, this signal appears as a sharp singlet in the aliphatic region of the spectrum. Its disappearance is direct evidence of successful deuteration at this position. The signals for the aromatic and propanol backbone protons would remain, albeit with potential minor shifts due to isotopic effects. researchgate.netthermofisher.com

¹³C NMR: The carbon NMR spectrum provides further confirmation. The signal for the quaternary carbon of the tert-butyl group would persist, but the signal for the methyl carbons (-CD₃) would exhibit a distinct splitting pattern due to one-bond carbon-deuterium (¹J C-D) coupling. This typically results in a multiplet (e.g., a septet for a CD₃ group, assuming similar coupling constants). Furthermore, the chemical shift of these deuterated carbons may be slightly upfield compared to their protonated counterparts.

²H NMR: Direct detection of the deuterium nucleus in a deuterium NMR spectrum would show a single resonance, confirming that all deuterium atoms are in an equivalent chemical environment, as expected for a d9-tert-butyl group.

| Nucleus | Expected Observation for Bupranolol | Expected Observation for this compound |

|---|---|---|

| ¹H | Singlet for (CH₃)₃C- protons (~1.3 ppm) | Absence of the (CH₃)₃C- proton signal |

| ¹³C | Quartet for (C H₃)₃C- carbons | Multiplet for (C D₃)₃C- carbons due to C-D coupling |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Isomer Analysis

HRMS is a crucial technique for confirming the elemental composition and assessing the isotopic enrichment of this compound. nih.gov

Mass Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion. This compound has a nominal mass that is 9 Daltons greater than its non-deuterated counterpart. High-resolution instruments can measure this mass difference with exceptional precision, confirming the incorporation of nine deuterium atoms. fda.gov

Isotopic Purity Analysis: The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. In HRMS, the instrument can resolve the signals of different isotopologues (d0, d1, d2...d9). By analyzing the intensity of the ion corresponding to the fully deuterated (d9) species relative to the intensities of ions with fewer deuterium atoms (d8, d7, etc.), a precise isotopic purity can be calculated. researchgate.net This is critical for applications where this compound is used as an internal standard for quantitative analysis.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Bupranolol | C₁₄H₂₂³⁵ClNO₂ | 271.1390 |

| This compound | C₁₄H₁₃D₉³⁵ClNO₂ | 280.1956 |

Chromatographic Purity Assessment and Enantiomeric Separations of Deuterated Forms

The assessment of chromatographic purity for this compound involves the use of sensitive analytical methods to detect and quantify any impurities. These impurities can include non-deuterated bupranolol, partially deuterated species, and any byproducts from the synthesis. Similarly, as bupranolol is a chiral compound, existing as a racemic mixture of two enantiomers, the enantiomeric purity of this compound must be determined. This is critical because enantiomers of a drug can exhibit different pharmacological and toxicological profiles.

While specific research detailing the chromatographic purity and enantiomeric separation of this compound is not extensively available in publicly accessible literature, the analytical methodologies for the non-deuterated form, bupranolol, and the structurally similar compound, propranolol, provide a strong framework for the analysis of its deuterated analog. The principles of these separations are directly applicable.

For the chromatographic purity assessment , reversed-phase HPLC with UV detection is a common and effective method. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often used to ensure the separation of all potential impurities with varying polarities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide definitive identification of any detected impurities based on their mass-to-charge ratio, which is particularly useful for distinguishing between different deuterated species.

The enantiomeric separation of this compound requires the use of a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for resolving the enantiomers of beta-blockers. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic or reversed-phase system, is crucial for achieving optimal separation. The addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase is often necessary to improve peak shape and resolution for basic compounds like bupranolol.

The following tables present hypothetical data based on established methods for similar compounds, illustrating the expected outcomes of chromatographic analysis for this compound.

Table 1: Hypothetical Chromatographic Conditions for Purity Assessment of this compound by RP-HPLC

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical Purity Profile of a this compound Sample

| Peak | Retention Time (min) | Identity | Area % |

| 1 | 8.5 | Impurity A | 0.15 |

| 2 | 10.2 | This compound | 99.75 |

| 3 | 12.1 | Impurity B | 0.10 |

Table 3: Hypothetical Chromatographic Conditions for Enantiomeric Separation of this compound by Chiral HPLC

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Table 4: Hypothetical Enantiomeric Purity Results for a this compound Sample

| Enantiomer | Retention Time (min) | Area % | Enantiomeric Excess (%) |

| (S)-Bupranolol-d9 | 11.5 | 99.5 | 99.0 |

| (R)-Bupranolol-d9 | 13.2 | 0.5 |

These tables illustrate the type of detailed findings that would be generated from a thorough chromatographic analysis of this compound. The retention times and peak areas would be used to calculate the purity and enantiomeric excess, ensuring the quality and suitability of the compound for its intended application. The development and validation of such chromatographic methods are essential steps in the characterization of deuterated analogues of pharmaceutical compounds.

Advanced Bioanalytical Methodologies for Quantification Using Bupranolol D9 As Internal Standard

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of robust LC-MS/MS assays is fundamental for the accurate quantification of bupranolol (B1668059) in biological samples. Bupranolol-d9, being a deuterated analog of bupranolol, co-elutes with the analyte and exhibits similar ionization efficiency, making it an ideal internal standard to correct for matrix effects and procedural losses.

Optimization of Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The choice of technique depends on the nature of the biological matrix (e.g., plasma, urine), the physicochemical properties of bupranolol, and the desired sensitivity of the assay.

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from plasma and serum samples. It involves the addition of an organic solvent or an acid to denature and precipitate proteins. Acetonitrile (B52724) is a commonly used solvent for this purpose. nih.gov

A typical protein precipitation protocol involves adding a threefold volume of cold acetonitrile to the biological sample. After vortexing and centrifugation, the clear supernatant containing bupranolol and this compound is collected for LC-MS/MS analysis. While simple and fast, PPT may result in a less clean extract compared to other techniques, potentially leading to matrix effects. chromatographyonline.com

Table 1: Representative Parameters for Protein Precipitation of Bupranolol

| Parameter | Value/Condition | Reference |

| Biological Matrix | Human Plasma | nih.gov |

| Precipitating Agent | Acetonitrile | nih.gov |

| Sample to Solvent Ratio | 1:3 (v/v) | nih.gov |

| Centrifugation Speed | 14,000 x g | protocols.io |

| Centrifugation Time | 10 minutes | nih.gov |

Liquid-liquid extraction offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases. The choice of organic solvent is critical and is based on the polarity and solubility of bupranolol. Solvents such as ethyl acetate and methyl tert-butyl ether are often employed for the extraction of beta-blockers. uu.nl

The pH of the aqueous phase is a crucial parameter in LLE. For basic compounds like bupranolol, adjusting the pH to an alkaline value (e.g., pH 9-11) ensures that the analyte is in its non-ionized form, facilitating its extraction into the organic phase. After extraction, the organic layer is evaporated and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

Table 2: Representative Parameters for Liquid-Liquid Extraction of Bupranolol

| Parameter | Value/Condition | Reference |

| Biological Matrix | Human Plasma | uu.nl |

| Extraction Solvent | Ethyl Acetate | uu.nl |

| Sample to Solvent Ratio | 1:5 (v/v) | mdpi.com |

| pH of Aqueous Phase | 9.5 | |

| Reconstitution Solvent | Mobile Phase | uu.nl |

Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide the cleanest extracts. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte from the liquid sample. The choice of sorbent is critical and depends on the properties of bupranolol. For beta-blockers, mixed-mode cation exchange or reversed-phase (e.g., C18) sorbents are commonly used. mdpi.com

A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The optimization of the pH of the sample and the composition of the wash and elution solvents are key to achieving high recovery and purity.

Table 3: Representative Parameters for Solid-Phase Extraction of Bupranolol

| Parameter | Value/Condition | Reference |

| Biological Matrix | Urine | cardiff.ac.uk |

| SPE Sorbent | Mixed-Mode Cation Exchange | mdpi.com |

| Conditioning Solvent | Methanol, followed by Water | mdpi.com |

| Wash Solvent | 0.1 M Acetic Acid, followed by Methanol | mdpi.com |

| Elution Solvent | 5% Ammonium Hydroxide in Methanol | mdpi.com |

Chromatographic Separation Parameters for Bupranolol and this compound

The chromatographic separation of bupranolol from endogenous matrix components and its co-elution with this compound are essential for accurate quantification.

Reversed-phase chromatography is the most common mode for the analysis of beta-blockers. C18 columns are widely used as the stationary phase due to their hydrophobicity, which provides good retention for moderately polar compounds like bupranolol. nih.gov For the separation of bupranolol enantiomers, chiral stationary phases, such as those based on cellulose (B213188) or amylose derivatives, are necessary. ceon.rsmdpi.com

The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. nih.govnih.gov The addition of modifiers like formic acid or ammonium formate to the aqueous phase helps to improve peak shape and ionization efficiency in the mass spectrometer. uu.nlnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and elution of the analytes. nih.gov The near-identical chemical properties of bupranolol and this compound result in their co-elution under typical reversed-phase conditions, which is ideal for an internal standard.

Table 4: Typical Chromatographic Conditions for Bupranolol Analysis

| Parameter | Value/Condition | Reference |

| Stationary Phase | C18 (e.g., Hypersil GOLD) | nih.gov |

| Column Dimensions | 150 mm x 2.1 mm, 5 µm | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | uu.nlnih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Gradient Program | 10% B to 95% B over 5 min | uu.nl |

| Injection Volume | 10 µL | nih.gov |

Gradient and Isocratic Elution Method Development

In liquid chromatography (LC), the choice between isocratic and gradient elution is fundamental to developing a robust bioanalytical method. This decision impacts separation efficiency, analysis time, and sensitivity.

Isocratic Elution involves using a mobile phase of constant composition throughout the analytical run. This approach is generally simpler, requires less sophisticated equipment, and can provide highly reproducible retention times. Isocratic methods are often suitable when the analytes to be separated have similar polarities. For a method to be considered adequate for isocratic elution, the ratio of the retention times of the last and first eluting peaks of interest should ideally be less than 0.25. onlinepharmacytech.info

Gradient Elution , conversely, involves changing the composition of the mobile phase during the separation. onlinepharmacytech.info Typically, in reversed-phase chromatography, the percentage of the stronger, organic solvent (e.g., acetonitrile or methanol) is increased over time. This is particularly advantageous for complex samples containing analytes with a wide range of polarities. onlinepharmacytech.info A gradient approach can improve peak shape for later-eluting compounds, reduce total run time, and increase sensitivity. lcms.cz

Method development often begins with a "scouting" gradient, for instance, starting with a low percentage of organic phase (5-10%) and increasing it to a high percentage (e.g., 100%) over 20-30 minutes. onlinepharmacytech.info The retention behavior of the analyte and this compound in this initial run provides crucial information to optimize the separation. Based on the results, the gradient slope, initial mobile phase composition, and duration can be adjusted to achieve the desired resolution and peak shape within an appropriate timeframe. onlinepharmacytech.info For instance, in the analysis of beta-blockers like propranolol (B1214883), a related compound, mobile phases often consist of acetonitrile or methanol mixed with an aqueous buffer containing an additive like formic acid to improve peak shape and ionization efficiency. biotech-asia.orgresearchgate.net

The decision to use an isocratic or gradient method depends on the specific requirements of the assay, including the complexity of the biological matrix and the number of analytes being quantified.

| Parameter | Isocratic Elution | Gradient Elution |

| Mobile Phase | Constant composition | Variable composition |

| Advantages | Simple, highly reproducible, less demanding on hardware | Faster separation of complex samples, improved peak shape for late-eluting compounds, increased sensitivity |

| Disadvantages | Poor resolution for complex mixtures, long run times for strongly retained compounds | More complex, requires precise pump control, potential for baseline drift |

| Best Suited For | Simple mixtures with components of similar polarity | Complex mixtures with components of varying polarities |

Tandem Mass Spectrometry (MS/MS) Detection Parameters

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantitative bioanalysis due to its exceptional selectivity and sensitivity. nih.gov Proper optimization of MS/MS parameters is critical for achieving the lower limit of quantification (LLOQ) required for pharmacokinetic and other studies.

The first step in MS/MS parameter optimization is selecting the appropriate ionization mode. For compounds like bupranolol, which contain basic amino groups in their structure, Electrospray Ionization (ESI) in the positive ion mode is typically the most effective method. researchgate.net The basic nitrogen atom is readily protonated in the ESI source, forming a positively charged [M+H]⁺ ion that can be efficiently detected by the mass spectrometer. Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), can also be considered, particularly for less polar compounds. nih.gov The selection is confirmed by infusing a standard solution of the analyte and this compound into the mass spectrometer and evaluating the signal intensity in both positive and negative ion modes. For bupranolol and its deuterated internal standard, the positive ESI mode consistently yields a strong signal. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. nih.gov It involves two stages of mass filtering. In the first quadrupole, a specific precursor ion (typically the [M+H]⁺ ion) is selected. This precursor ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic product ion to be detected. nih.gov This precursor → product ion pair is known as an MRM transition.

The optimization process involves:

Precursor Ion Selection : A standard solution of bupranolol and this compound is infused into the mass spectrometer to identify the most abundant and stable precursor ion, which is generally the protonated molecule [M+H]⁺.

Product Ion Selection : The selected precursor ion is fragmented using collision-induced dissociation (CID), and the resulting product ion spectrum is examined to identify the most intense and stable fragment ions.

Parameter Optimization : Instrument parameters such as collision energy (CE) and cone voltage (CV) or declustering potential (DP) are systematically varied to find the values that produce the maximum signal intensity for each MRM transition. nih.govnih.gov This optimization is performed for both the analyte and the internal standard. researchgate.net

For quantification, typically two MRM transitions are monitored for each compound: a primary transition for quantification and a secondary, "qualifier" transition for confirmation of identity. forensicrti.org The ratio of the quantifier to the qualifier ion should remain constant, providing an additional layer of specificity.

Below is a hypothetical, yet representative, table of optimized MRM parameters for Bupranolol and its internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| Bupranolol (Quantifier) | 274.2 | 116.1 | 25 | 40 |

| Bupranolol (Qualifier) | 274.2 | 72.1 | 35 | 40 |

| This compound (IS) | 283.3 | 125.1 | 25 | 40 |

Rigorous Bioanalytical Method Validation Guidelines for this compound Application

Bioanalytical method validation is the process of demonstrating that a specific analytical method is suitable for its intended purpose. globalresearchonline.net It ensures the reliability and integrity of the data generated from the analysis of study samples. fda.gov

Establishment of Calibration Curve Linearity and Dynamic Range

A calibration curve is constructed to demonstrate the relationship between the instrument response and the known concentration of the analyte in the biological matrix. To prepare calibration standards, blank matrix is spiked with known concentrations of the analyte, while a constant concentration of the internal standard (this compound) is added to all samples.

The curve is generated by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. The relationship is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range.

Linearity is assessed by the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1.000. The dynamic range of the method is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

LLOQ : The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov Accuracy is often required to be within ±20%, and precision (%CV) should not exceed 20%. globalresearchonline.net

ULOQ : The highest concentration on the calibration curve that meets the criteria for accuracy and precision.

The calibration curve should consist of a blank sample, a zero sample (matrix with internal standard), and a minimum of six non-zero concentration levels covering the expected range. nih.gov

| Parameter | Typical Value/Range | Acceptance Criterion |

| Number of Standards | 6-8 non-zero points | A minimum of six standard points is required. nih.gov |

| Regression Model | Weighted linear regression (e.g., 1/x²) | The chosen model should best describe the concentration-response relationship. |

| Correlation Coefficient (r) | > 0.99 | Should indicate a strong linear relationship. |

| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | The majority of standards must meet this criterion. |

Applications of Bupranolol D9 in Pre Clinical and Mechanistic Metabolism Studies

Elucidation of Metabolic Pathways of Bupranolol (B1668059) via Deuterated Analogs

The primary utility of Bupranolol-d9 in metabolic studies lies in its ability to act as a tracer, allowing researchers to distinguish the parent compound and its biotransformation products from endogenous molecules within a biological sample. The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to Bupranolol in its biological activity but is easily differentiated by mass spectrometry due to the mass difference. frontiersin.orgnih.gov This characteristic is fundamental to mapping the metabolic landscape of the parent drug.

In vitro systems containing hepatic enzymes are standard tools for predicting in vivo drug metabolism. nih.govresearchgate.net Liver microsomes, which are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, along with S9 fractions (containing both microsomal and cytosolic enzymes) and cultured hepatocytes, are incubated with a mixture of Bupranolol and this compound. nih.govresearchgate.net

These systems model the primary site of metabolism for many xenobiotics. researchgate.net By analyzing the incubation mixture over time, researchers can observe the rate of disappearance of the parent drug and the appearance of metabolites. The presence of this compound helps to confirm that the observed metabolic products originate from the drug rather than from the biological matrix itself.

The key advantage of using a deuterated analog is the principle of isotopic tracing. frontiersin.org When Bupranolol and this compound are co-incubated in an in vitro system, any metabolite formed from the drug will appear as a unique "doublet" or pair of peaks in the mass spectrum. The non-deuterated metabolite and its deuterated counterpart will have a mass difference corresponding to the number of deuterium atoms retained during the metabolic reaction.

For instance, a major metabolic pathway for Bupranolol is the oxidation of the methyl group on the benzene (B151609) ring to form Carboxybupranolol. wikipedia.orgdrugbank.com Using this compound (with deuterium labels on the tert-butyl group), this metabolite would be readily identified by a characteristic mass shift. This technique, often referred to as stable isotope tracing (SIT), simplifies the complex task of distinguishing drug-related metabolites from endogenous background noise, significantly increasing the confidence in metabolite identification. frontiersin.orgresearchgate.net

Table 1: Illustrative Mass Spectrometry Data for Bupranolol and its Metabolite with Isotopic Tracing

This table illustrates the expected mass-to-charge ratio (m/z) for Bupranolol and a primary metabolite, demonstrating how this compound helps in identification.

| Compound | Chemical Formula (Non-labeled) | Expected m/z [M+H]⁺ (Non-labeled) | Expected m/z [M+H]⁺ (d9-labeled) | Mass Shift (Da) |

| Bupranolol | C₁₄H₂₂ClNO₂ | 272.14 | 281.20 | 9 |

| Carboxybupranolol | C₁₄H₂₀ClNO₄ | 302.11 | 311.17 | 9 |

Metabolic stability assays determine how quickly a drug is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. juniperpublishers.comresearchgate.netresearchgate.net In these experiments, Bupranolol is incubated with liver microsomes, and samples are taken at various time points. The concentration of the remaining Bupranolol is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is essential in this process, where it is added at a known concentration to each sample just before analysis. It serves as an internal standard to correct for variations in sample processing and instrument response, ensuring highly accurate and precise quantification of the parent drug over time. researchgate.net From the rate of disappearance, key parameters like the in-vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. These data are crucial for predicting the drug's hepatic clearance and potential half-life in vivo. xenotech.com

Table 2: Hypothetical Metabolic Stability of Bupranolol in Rat Liver Microsomes

This table provides example data that could be generated from an in vitro metabolic stability assay using this compound as an internal standard.

| Incubation Time (min) | Bupranolol Concentration (µM) | Percent Remaining |

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 15 | 0.61 | 61% |

| 30 | 0.37 | 37% |

| 60 | 0.14 | 14% |

| Calculated Parameter | Value | |

| In-vitro t½ | 22.5 min | |

| Intrinsic Clearance (CLint) | 61.6 µL/min/mg protein |

Analytical Utility in Pharmacokinetic and Toxicokinetic Studies in Animal Models

Following in vitro characterization, the disposition of a drug is studied in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This compound plays a central role as an internal standard in the bioanalytical methods required for these studies.

Pharmacokinetic (PK) studies involve administering Bupranolol to animal models (e.g., rats, dogs) and collecting biological samples like blood, plasma, and urine at various time points. nih.gov To understand the drug's concentration-time profile, a robust and validated bioanalytical method is required. slideshare.netfrontiersin.org

The gold standard for such quantification is LC-MS/MS, where this compound is used as the internal standard. nih.gov A precise amount of this compound is added to every unknown sample and calibration standard. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated Bupranolol, it experiences similar extraction efficiency and ionization response in the mass spectrometer. By comparing the instrument response of Bupranolol to that of this compound, a highly accurate measurement of the drug concentration in the biological matrix can be achieved. This allows for the precise determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov

Mass balance studies are designed to account for the total fate of an administered drug, determining the primary routes and rates of elimination from the body. bioivt.comnih.govnih.gov While often conducted with radiolabeled compounds (e.g., ¹⁴C), stable isotope-labeled drugs like this compound can also be used, particularly for identifying metabolites in excreta (urine and feces). researchgate.net

After administering Bupranolol to an animal, urine and feces are collected over a period of time. researchgate.net The use of this compound as a co-administered tracer can help in identifying all drug-related material in the collected samples using LC-MS. The distinct isotopic signature of the deuterated compounds allows for the confident identification of metabolites, even at very low concentrations. This information is critical for understanding the drug's clearance mechanisms—whether it is primarily eliminated unchanged via the kidneys, or if it is extensively metabolized before excretion. This helps build a complete picture of the drug's disposition, which is vital for interpreting toxicology findings and predicting its behavior in humans. nih.gov

Forensic and Doping Control Analytical Applications of this compound

In the high-stakes fields of forensic toxicology and doping control, the unambiguous identification and accurate quantification of substances are paramount. aafs.org The results of these analyses can have significant legal and professional consequences, demanding methods of the highest reliability. researchgate.net Deuterated compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based assays, which are widely used in these disciplines. nih.gov

Method Development for Detection in Non-Human Biological Samples

The development of analytical methods for detecting substances in non-human biological samples is crucial for veterinary doping control (e.g., in racehorses) and in preclinical toxicology studies. nih.govnih.gov When developing a method for Bupranolol, this compound serves as the ideal internal standard. The process involves creating and validating a procedure, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to reliably measure the drug in matrices such as animal plasma, urine, or tissue homogenates. nih.govmdpi.com

A known quantity of this compound is added to the sample at the beginning of the preparation process. texilajournal.com The sample then undergoes extraction to isolate the analytes from interfering matrix components. aafs.org During the LC-MS/MS analysis, the instrument is programmed to detect specific mass transitions for both Bupranolol and this compound. The method is rigorously validated by assessing several key parameters to ensure it is fit for purpose. aafs.orgaafs.org

The table below outlines the typical validation parameters for such an analytical method.

| Validation Parameter | Typical Acceptance Criteria | Significance |

| Linearity (R²) | > 0.99 | Ensures a proportional response across a defined concentration range. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; acceptable precision & accuracy | The lowest concentration that can be reliably quantified. nih.govfaa.gov |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | How close the measured value is to the true value. faa.gov |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | The degree of agreement among replicate measurements. faa.gov |

| Recovery | Consistent and reproducible | The efficiency of the extraction process from the sample matrix. |

| Matrix Effect | Monitored to ensure no significant ion suppression/enhancement | Evaluates the influence of co-eluting matrix components on analyte ionization. kcasbio.com |

| Selectivity | No interference from endogenous matrix components | Confirms that the signal being measured is solely from the target analyte. |

This table presents generalized data based on typical bioanalytical method validation guidelines for LC-MS/MS assays. researchgate.netnih.gov

Enhancing Robustness and Reliability in Forensic Toxicological Analysis

The use of a stable isotope-labeled internal standard like this compound is the most effective way to enhance the robustness and reliability of a forensic toxicological assay. wisdomlib.org An analytical method is robust if it is unaffected by small, deliberate variations in procedure, and it is reliable if it consistently produces accurate results. clearsynth.com

This compound improves these aspects significantly because its physicochemical properties are nearly identical to the unlabeled analyte. crimsonpublishers.com This ensures it behaves the same way during all stages of the analysis—from extraction and chromatography to ionization in the mass spectrometer. This tracking capability corrects for potential sample loss during preparation and, most importantly, compensates for matrix effects. kcasbio.com Matrix effects, caused by other compounds in the biological sample, can unpredictably suppress or enhance the analyte's signal, leading to inaccurate quantification if not properly controlled. kcasbio.com By using this compound, which is affected by the matrix in the same way as Bupranolol, the ratio of their signals remains constant, ensuring an accurate result. texilajournal.com

The superiority of a deuterated internal standard over a structural analog is summarized in the table below.

| Feature | This compound (Isotopic IS) | Structural Analog IS (e.g., another beta-blocker) |

| Chromatographic Retention Time | Co-elutes or elutes very close to the analyte. texilajournal.com | Elutes at a different time, may not account for time-dependent matrix effects. |

| Extraction Recovery | Virtually identical to the analyte. | May differ from the analyte, leading to quantification errors. |

| Ionization Efficiency | Virtually identical to the analyte. | Can be significantly different, especially in the presence of matrix effects. |

| Matrix Effect Compensation | Excellent; effectively normalizes signal suppression or enhancement. kcasbio.com | Poor to moderate; does not reliably track analyte-specific matrix effects. |

| Overall Accuracy and Reliability | High; considered the "gold standard" for quantitative mass spectrometry. nih.gov | Lower; more susceptible to variability and systematic error. |

By minimizing analytical variability and correcting for unpredictable matrix interferences, this compound ensures that the quantitative results are a true and accurate reflection of the analyte's concentration in the sample, a requirement of utmost importance in forensic and doping control contexts. wisdomlib.org

Future Perspectives and Methodological Innovations in Deuterated Standards Research

Emerging Trends in Deuteration Chemistry and Automated Synthesis

The synthesis of deuterated compounds is moving towards more efficient, selective, and sustainable methods. nih.govscilit.com Traditional batch-type processes have often been complex and costly. bionauts.jp In contrast, modern deuteration strategies are being developed to overcome these limitations, with significant potential for the production of standards like Bupranolol-d9. researchgate.net

Recent advances in deuteration reactions include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.netnih.govacs.org HIE, in particular, is considered an ideal method as it allows for deuterium (B1214612) incorporation without needing to pre-functionalize the starting materials. researchgate.net The development of novel catalysts, including those based on earth-abundant metals, is also a key area of research. researchgate.net

A significant trend is the adoption of continuous flow chemistry for deuteration reactions. nih.govscilit.com Flow synthesis systems offer several advantages over traditional batch methods, including enhanced safety, scalability, and the potential for automation. nih.gov These systems can operate at ambient pressure and room temperature, reducing the environmental impact and avoiding the need for high-pressure deuterium gas. bionauts.jp For instance, a recently developed flow synthesis system utilizes a proton-conducting membrane and heavy water (D2O) to electrochemically synthesize deuterium-labeled compounds with high efficiency. bionauts.jp

Automation is another key innovation, shortening synthesis times and improving radiochemical purity for certain compounds. nih.gov Automated synthesis modules, initially developed for radiolabeled compounds, demonstrate the potential for broader application in producing a wide range of deuterated standards for analytical and research purposes. nih.gov

Table 1: Comparison of Deuteration Synthesis Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium atoms, often catalyzed by transition metals. acs.orgresearchgate.net | Atom-economical; no need for pre-functionalization of the substrate. researchgate.net |

| Reductive Deuteration | Introduction of deuterium using a reducing agent that contains deuterium. researchgate.net | Provides access to specific deuteration patterns. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a flask. nih.govscilit.com | Improved safety, scalability, automation potential, and milder reaction conditions. nih.govbionauts.jp |

| Automated Synthesis | Use of robotic systems to perform chemical synthesis. nih.gov | Reduced synthesis time, increased reproducibility, and higher purity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Analytical Method Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing analytical method development, particularly in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the primary techniques utilizing internal standards like this compound. chromatographytoday.comafricanjournalofbiomedicalresearch.comscholarsrepository.com

Traditionally, optimizing chromatographic conditions has been a time-consuming, trial-and-error process. africanjournalofbiomedicalresearch.com AI and ML algorithms can now analyze vast amounts of historical data to predict optimal separation conditions, such as mobile phase composition, column selection, and gradient profiles. chromatographytoday.comscholarsrepository.com This capability streamlines method development, reduces resource consumption, and leads to more robust and reliable analytical methods. chromatographytoday.comafricanjournalofbiomedicalresearch.com

Key applications of AI/ML in this area include:

Parameter Optimization: ML algorithms can examine historical HPLC data to forecast the most effective parameter combinations for specific analytes, ensuring ideal separation from matrix components and co-elution with the internal standard. africanjournalofbiomedicalresearch.com

Retention Time Prediction: AI-driven models can accurately estimate retention times by analyzing molecular properties and experimental conditions, which aids in compound identification and peak tracking. chromatographytoday.com

Automated Data Analysis: Deep learning techniques, such as convolutional neural networks (CNNs), can analyze chromatograms to automate peak integration, deconvolution, and noise reduction, leading to improved quantification accuracy. chromatographytoday.com

By integrating AI, researchers can more efficiently develop methods that account for subtle differences between an analyte and its deuterated internal standard, such as the deuterium isotope effect, which can sometimes cause slight shifts in retention time. waters.comnih.gov This ensures that the internal standard accurately compensates for variations throughout the analytical process. nih.gov

Advancements in High-Throughput Bioanalytical Platforms Utilizing Deuterated Probes

The demand for faster analysis in drug discovery and development has led to the creation of high-throughput bioanalytical platforms. nih.govresearchgate.net These systems are designed to process thousands of samples per month, particularly for early ADME (Absorption, Distribution, Metabolism, and Excretion) screening. nih.govresearchgate.net Deuterated internal standards are essential for maintaining data quality and accuracy in this high-speed environment.

Modern platforms integrate automated sample preparation, ultra-fast liquid chromatography (UFLC) or ultra-performance liquid chromatography (UPLC), and advanced mass spectrometry. nih.govnih.gov A significant bottleneck in this workflow has historically been the optimization of MS/MS methods for each new compound. nih.govresearchgate.net

Recent advancements to address this include:

Automated MS/MS Method Optimization: New platforms feature automated infusion systems that can rapidly optimize MS/MS parameters for thousands of discrete compounds without manual intervention. nih.gov

Parallel Chromatography: Dual-column setups running parallel chromatography can significantly reduce the bioanalytical cycle time per sample. nih.gov

Integrated Software Solutions: Customized software tools streamline the entire process from method development to sample analysis and data processing, enabling a throughput of over a thousand compound assays per instrument per month. nih.govresearchgate.net

The reliability of these high-throughput systems depends on the use of appropriate internal standards. Deuterated probes like this compound ensure that even with rapid gradients and short run times, variations in injection volume, matrix effects, and instrument response are accurately normalized, providing reliable quantitative data for critical decision-making in pharmaceutical research. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Bupranolol (B1668059) |

| This compound |

| Carvedilol |

| Deutetrabenazine |

| Donafenib |

| Ibuprofen |

| Lenvatinib |

| Propranolol (B1214883) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.